N-t-Boc-valacyclovir-d4
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Overview
Description
N-t-Boc-valacyclovir-d4: is a stable isotope-labeled analog of N-t-Boc-valacyclovir, which itself is an impurity of Acyclovir. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d4 typically involves the incorporation of deuterium atoms into the valacyclovir structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms in the valacyclovir molecule are replaced with deuterium atoms under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis processes that ensure the incorporation of deuterium atoms with high precision and purity. These processes are carried out in controlled environments to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-t-Boc-valacyclovir-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include various derivatives of valacyclovir, depending on the specific reagents and conditions used.
Scientific Research Applications
N-t-Boc-valacyclovir-d4 is widely used in scientific research due to its stable isotope labeling. It serves as a chemical reference for qualitative and quantitative analysis, detection, and identification in organic chemistry. Additionally, it is used in metabolic research, environmental studies, clinical diagnostics, and newborn screening.
Mechanism of Action
The mechanism by which N-t-Boc-valacyclovir-d4 exerts its effects involves its interaction with viral DNA polymerase. By inhibiting this enzyme, the compound prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets and pathways involved include the viral DNA replication process and the cellular pathways that support viral replication.
Comparison with Similar Compounds
Acyclovir
Valacyclovir
Famciclovir
Penciclovir
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Properties
Molecular Formula |
C18H28N6O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m1/s1/i6D2,7D2 |
InChI Key |
FGLBYLSLCQBNHV-QRMXRSDFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.